molecular formula C18H26N2O B1522388 butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine CAS No. 1243598-50-6

butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine

Cat. No.: B1522388
CAS No.: 1243598-50-6
M. Wt: 286.4 g/mol
InChI Key: UIKXZUWCYDRNDD-UHFFFAOYSA-N
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Description

Butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine is a structurally complex amine derivative featuring a pyrrole core substituted with a 4-methoxyphenyl group at the 1-position, methyl groups at the 2- and 5-positions, and a butylamine moiety attached via a methylene bridge at the 3-position (Figure 1). This compound combines aromatic, heterocyclic, and aliphatic components, which may confer unique physicochemical properties, such as enhanced stability or reactivity compared to simpler amines.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-5-6-11-19-13-16-12-14(2)20(15(16)3)17-7-9-18(21-4)10-8-17/h7-10,12,19H,5-6,11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKXZUWCYDRNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(N(C(=C1)C)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine is a compound of interest due to its diverse biological activities. This article compiles available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H26N2O
  • Molecular Weight : 286.41 g/mol
  • CAS Number : 1243598-50-6

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Cell Growth Modulation : Studies suggest that derivatives of pyrrole, including this compound, can suppress cell growth while enhancing specific productivity in cell cultures. For instance, it was found to increase the cell-specific glucose uptake rate and intracellular ATP levels during monoclonal antibody production processes, indicating a potential role in enhancing metabolic efficiency in biotechnological applications .
  • Impact on Glycosylation : The compound has been shown to influence the glycosylation patterns of proteins, which is critical for the efficacy and stability of therapeutic monoclonal antibodies. By controlling the level of galactosylation on N-linked glycans, it may improve the quality attributes of therapeutic antibodies produced in cell cultures .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Effect Reference
Cell Growth InhibitionSuppresses growth in certain cell lines
Monoclonal Antibody ProductionEnhances production and quality
Glycosylation ControlModulates N-linked glycan profiles
Anti-inflammatory PropertiesExhibits potential anti-inflammatory effects

Case Study 1: Monoclonal Antibody Production

In a controlled study involving recombinant Chinese Hamster Ovary (rCHO) cells, the addition of this compound resulted in a significant increase in monoclonal antibody yield. The final concentration reached was approximately 1,098 mg/L, which was 1.5 times higher than control conditions. The study also noted that cell viability remained stable under treatment conditions compared to controls where viability declined significantly after several days .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory activities of related pyrrole derivatives. These compounds demonstrated inhibition of peripheral blood mononuclear cell (PBMC) proliferation in response to inflammatory stimuli. The most potent derivative showed an inhibition rate of up to 85% at high concentrations, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related amines and pyrrole derivatives, focusing on reactivity, stability, and functional group interactions.

{[2,5-Dimethyl-1-(3,4,5-Trimethoxyphenyl)-1H-pyrrol-3-yl]methyl}amine

  • Structure : Features a 3,4,5-trimethoxyphenyl group instead of 4-methoxyphenyl and retains the 2,5-dimethylpyrrole core.
  • Applications : Such aryl-substituted pyrrole amines are often explored in medicinal chemistry for kinase inhibition (e.g., p70S6 kinase inhibitors in oxadiazole derivatives ).
  • Stability : Steric hindrance from the trimethoxy substituents may reduce polymerization tendencies observed in simpler pyrrole amines (e.g., discusses pyrrole polymerization leading to fluorescent polymers ).

4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine

  • Structure : Replaces the butylamine chain with a thiazol-2-amine group.
  • Reactivity : The thiazole ring introduces additional hydrogen-bonding and π-stacking capabilities, which could enhance binding affinity in biological systems.
  • Applications : Thiazole derivatives are frequently investigated for antimicrobial or anticancer activities due to their heterocyclic rigidity .
  • Stability : The thiazole moiety may confer greater hydrolytic stability compared to aliphatic amines, as seen in β-lactam studies where amines like butylamine form unstable amide adducts .

Butylamine (Simple Aliphatic Amine)

  • Structure : A straight-chain primary amine (CH3(CH2)3NH2).
  • Reactivity : Exhibits rapid nucleophilic acylation, as shown in , where butylamine reacts with β-lactams to form amides within 15 minutes .
  • Stability : Prone to oxidative degradation and polymerization under ambient conditions, unlike the target compound’s bulky pyrrole-aryl scaffold, which may sterically protect the amine.
  • Applications : Widely used as a model nucleophile in conjugation studies but lacks the targeted specificity of aryl-pyrrole amines.

1-Alkyl-2-(1'-Hydroxyalkyl)pyrroles

  • Structure : Simplifies the target compound by replacing the 4-methoxyphenyl group with hydroxyalkyl substituents.
  • Reactivity : Highly unstable, polymerizing into fluorescent dimers (e.g., dipyrrylmethanes) and higher oligomers under mild conditions .
  • Stability : The absence of electron-donating aryl groups (e.g., 4-methoxyphenyl) accelerates degradation, highlighting the stabilizing role of aromatic substitution in the target compound.

Research Findings and Implications

  • Stability : Aryl-substituted pyrroles (e.g., 4-methoxyphenyl) resist polymerization better than alkyl-substituted analogs, as seen in ’s comparison of fluorescent pyrrole derivatives .
  • Design Considerations : Introducing electron-withdrawing groups (e.g., thiazole) or bulkier aryl substituents (e.g., trimethoxyphenyl) could further modulate reactivity and stability for targeted applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine
Reactant of Route 2
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butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine

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